Product packaging for CID 166731226(Cat. No.:CAS No. 20592-85-2)

CID 166731226

Cat. No.: B3420917
CAS No.: 20592-85-2
M. Wt: 322.04 g/mol
InChI Key: MSCUJESSGOPXGQ-UHFFFAOYSA-N
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Description

Sodium aminotris(methylenephosphonate), often referred to as ATMP-Na, is the sodium salt of aminotris(methylenephosphonic acid) . This phosphonate compound is a versatile and high-performance chelating agent and scale inhibitor valued in industrial and scientific research . Its primary mechanism of action involves the strong chelation of di- and trivalent metal ions, such as calcium, magnesium, and iron . This action effectively inhibits the formation and precipitation of scale, including calcium carbonate and calcium sulfate, in aqueous systems . It demonstrates exceptional stability across a broad pH range and under high-temperature conditions, making it a robust subject for materials science and process chemistry studies . Research into its applications is extensive. A key area is industrial water treatment, where it is investigated for use in cooling water systems, boiler water, and oilfield injection water to prevent scale formation and provide mild corrosion inhibition . Recent studies (2025) also explore its use in advanced oxidation processes to degrade phosphonate-based antiscalants in reverse osmosis concentrate, addressing environmental challenges in wastewater treatment . Beyond water treatment, its chelating properties are relevant for research in detergent formulations, where it improves efficacy in hard water, and in the textile industry, where it helps control metal ions that interfere with dyeing processes . In a novel materials science application, a 2025 study incorporated ATMP as an additive in lime mortars, where it modified the crystallization of calcium carbonate, enhancing the microstructural and mechanical properties of the mortar for potential use in sustainable construction and cultural heritage restoration . This product is For Research Use Only (RUO) and is strictly intended for laboratory investigation and industrial R&D. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H12NNaO9P3 B3420917 CID 166731226 CAS No. 20592-85-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20592-85-2

Molecular Formula

C3H12NNaO9P3

Molecular Weight

322.04 g/mol

IUPAC Name

[bis(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);

InChI Key

MSCUJESSGOPXGQ-UHFFFAOYSA-N

Canonical SMILES

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[Na]

boiling_point

480.0 °C

melting_point

210 - 215 °C

physical_description

Liquid
Liquid;  Dry Powder
Glassy solid;  [CHEMINFO] Fine white crystals;  [MSDSonline]
Solid

Related CAS

94021-23-5
7611-50-9
2235-43-0
15505-05-2
4105-01-5

solubility

1000 mg/mL at 25 °C

vapor_pressure

0.0000001 [mmHg]

Origin of Product

United States

Coordination Chemistry and Metal Ion Interactions of Aminotris Methylenephosphonate Species

Fundamental Principles of Aminotris(methylenephosphonate) Chelating Behavior

The effectiveness of ATMP in controlling metal ions stems from its potent chelating and sequestration capabilities. aquapharm-india.comatamankimya.com Chelation is a specific type of bonding of ions and molecules to metal ions, involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.

ATMP is a multidentate ligand, meaning it can form several bonds to a single metal ion. articleted.com The presence of both nitrogen and multiple phosphonate (B1237965) groups allows for the formation of stable, ring-like structures called chelates when it binds to a metal ion. This process effectively "sequesters" or isolates the metal ions from the surrounding solution, preventing them from participating in undesirable reactions, such as the formation of insoluble scale deposits. aquapharm-india.comatamanchemicals.com

The sequestration mechanism of ATMP involves the phosphonate groups acting as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. pressbooks.pub This interaction is particularly strong with divalent and trivalent metal cations. The resulting complex is significantly more stable than complexes formed with monodentate ligands. This enhanced stability, known as the chelate effect, is a defining characteristic of ATMP's interaction with metal ions.

Furthermore, ATMP exhibits a phenomenon known as threshold inhibition. aquapharm-india.comatamankimya.comldchems.com At concentrations far lower than those required for stoichiometric sequestration, ATMP can inhibit the precipitation of metal salts. This is attributed to its ability to adsorb onto the growing crystal surfaces of the scale, distorting the crystal lattice and preventing further growth. atamankimya.comldchems.com

The interaction between ATMP and metal ions can result in the formation of both stoichiometric and sub-stoichiometric complexes. aquapharm-india.comatamanchemicals.com

Stoichiometric Complexes: At sufficient concentrations, ATMP forms well-defined stoichiometric complexes with metal ions, where the molar ratio of ATMP to the metal ion is a simple whole number. aquapharm-india.comatamanchemicals.comlibretexts.org For instance, research has shown that zinc (Zn²⁺) reacts with ATMP at a 1:1 molar ratio. uoc.gr In these complexes, ATMP acts as a sequestering agent, binding metal ions in a stable, soluble form. aquapharm-india.comatamanchemicals.com The formation of these complexes is a key aspect of its function as a chelating agent in various applications. aquapharm-india.com

Sub-stoichiometric Complexes: A growing body of research highlights the importance of sub-stoichiometric interactions, where a biological or chemical response is achieved without a 1:1 molecular ratio between the modulator and its target. nih.gov In the context of ATMP, this is particularly relevant to its role as a threshold scale inhibitor. aquapharm-india.comatamanchemicals.com At sub-stoichiometric concentrations, ATMP can effectively prevent the formation of scale, such as calcium carbonate, without sequestering all the metal ions present in the solution. atamankimya.comldchems.com This suggests a mechanism where ATMP molecules interfere with the crystallization process at active growth sites, rather than through bulk sequestration.

Interaction with Divalent Metal Cations

ATMP exhibits strong interactions with a variety of divalent metal cations, which is crucial for its application in industrial water treatment and other fields. uoc.grrsc.org

The interaction of ATMP with calcium ions (Ca²⁺) is of particular importance due to the prevalence of calcium carbonate scale in industrial water systems. green-mountainchem.comatamankimya.comldchems.com ATMP is highly effective at inhibiting the formation of calcium carbonate scale. atamankimya.comldchems.com Studies have shown that ATMP can adsorb free Ca²⁺ ions, which delays the formation and growth of calcium carbonate crystals. researchgate.net

The complexation of ATMP with calcium can lead to the formation of polymeric structures. The ability of divalent ions like calcium to form bridges between polymer chains can lead to more complex architectures. nih.govosti.govrsc.org While specific details on the polymeric structures of Ca-ATMP complexes are not extensively documented in the provided results, the behavior of similar systems suggests that calcium ions can link multiple ATMP molecules, creating extended networks. This is supported by the observation that various phosphonates can form weakly soluble precipitates with calcium ions. researchgate.net

Table 1: Interaction of ATMP with Calcium Ions

Interaction AspectDescription
Primary Function Inhibition of calcium carbonate scale formation. atamankimya.comldchems.com
Mechanism Adsorption of free Ca²⁺ ions, delaying crystal growth. researchgate.net
Complex Formation Can form polymeric structures through calcium ion bridging. nih.govosti.govrsc.org
Precipitation May form weakly soluble Ca-ATMP precipitates. researchgate.net

The complexation of ATMP with zinc ions (Zn²⁺) is well-studied, particularly in the context of corrosion inhibition. uoc.grresearchgate.net Research indicates that ATMP and Zn²⁺ form a synergistic combination that provides enhanced corrosion protection for steel surfaces compared to either component alone. uoc.gr

In these complexes, the zinc ion is typically coordinated by oxygen atoms from the phosphonate groups and water molecules. uoc.gr A specific study on a Zn-ATMP complex revealed a 1:1 molar ratio, forming a polymeric material with the formula Zn[HN(CH₂PO₃H)₃(H₂O)₃]. uoc.gr In this structure, the Zn²⁺ ions are in a slightly distorted octahedral environment. uoc.gr The formation of this protective Zn-ATMP layer acts as a barrier to corrosion. uoc.grresearchgate.net

The synergistic effect arises from the combined action of the ATMP and the zinc ions. The ATMP provides excellent chelation and surface adsorption properties, while the zinc ions contribute to the formation of a stable, protective film. uoc.grresearchgate.net

Table 2: Zn-ATMP Complex Characteristics

PropertyDescription
Molar Ratio 1:1 (Zn²⁺:ATMP). uoc.gr
Chemical Formula Polymeric material: Zn[HN(CH₂PO₃H)₃(H₂O)₃]. uoc.gr
Coordination Geometry Slightly distorted octahedral around Zn²⁺. uoc.gr
Coordination Sites Three phosphonate oxygens and three water molecules. uoc.gr
Key Feature Synergistic corrosion inhibition. uoc.gr

While the interactions with calcium and zinc are more extensively documented, ATMP also forms complexes with other alkaline earth metals such as magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺). atamanchemicals.com The fundamental principles of chelation and sequestration apply to these ions as well.

The stability of these complexes is influenced by factors such as the ionic radius and charge density of the metal cation. Generally, the affinity of phosphonate ligands for divalent metal ions follows trends related to their ionic properties. mdpi.com

Magnesium (Mg²⁺): ATMP can effectively chelate Mg²⁺ ions. In some cases, depending on the conditions, magnesium may form an aqua complex, [Mg(H₂O)₆]²⁺, with the deprotonated ATMP acting as a counter-ion in a salt-like structure. mdpi.com

Strontium (Sr²⁺) and Barium (Ba²⁺): Similar to other divalent cations, ATMP can form complexes with Sr²⁺ and Ba²⁺, which is relevant for preventing the formation of strontium and barium salt scales. atamanchemicals.com Research on related phosphonate systems has shown that synergistic blends with Sr²⁺ can provide effective anticorrosion protection. acs.org

Copper and Manganese Ion Complexation

The aminotris(methylenephosphonate) (ATMP) ligand demonstrates a strong affinity for various metal ions, including copper (Cu²⁺) and manganese (Mn²⁺). The phosphonate groups, combined with the central nitrogen atom, allow ATMP to act as an effective chelating agent, forming stable complexes with these divalent cations. atamanchemicals.comcymitquimica.com

Research into the complexation of copper(II) with nitrilotris(methyl phosphonic acid) (NTP, another term for ATMP) reveals the formation of ternary complexes in a stepwise mechanism. Initially, ATMP binds to the copper(II) ion, after which other ligands, such as amino acids or peptides, can coordinate to the central metal. researchgate.net In aqueous solutions, copper(II) is found to form various species with ATMP, denoted as Cu(NTP)Hn, where 'n' can be 0, 1, 2, or 3, indicating different protonation states of the complex. researchgate.net The ability of ATMP to form stable chelates with copper ions is a key aspect of its functionality. atamanchemicals.com

The interaction with manganese is also significant. Studies have shown that manganese can catalyze the autoxidation of ATMP. researchgate.net In the presence of mineral manganite or Mn²⁺ ions and molecular oxygen, ATMP can degrade to form byproducts such as iminodi(methylenephosphonic acid) (IDMP) and orthophosphate. researchgate.net This process involves the generation of a likely Mn(III)-containing intermediate and indicates that manganese-catalyzed thermal autoxidation is a potential degradation pathway for aminophosphonate chelating agents in natural water environments. researchgate.net

Interaction with Transition Metals and Lanthanides

Zirconium aminotris(methylenephosphonate) (Zr-ATMP) materials have emerged as highly promising sorbents for metal ion removal from aqueous solutions, particularly in acidic conditions. mdpi.comresearchgate.netnih.gov These materials are synthesized by reacting a zirconium salt, such as zirconium oxynitrate, with aminotris(methylenephosphonic acid). mdpi.com The properties of the resulting amorphous sorbent are significantly influenced by the molar ratio of phosphonate to zirconium (P:Zr) used during synthesis. mdpi.comresearchgate.netnih.gov

Zr-ATMP sorbents exhibit excellent sorption capabilities for numerous metal ions, including heavy metals like copper, alkaline earth metals, and lanthanides. mdpi.com Detailed studies on copper removal from acidic wastewater have shown that the sorbent's efficiency is dependent on the P:Zr ratio. A Zr-ATMP material synthesized with a P:Zr molar ratio of 50:1 demonstrated superior performance, characterized by fast sorption kinetics and high capacity. mdpi.comresearchgate.netnih.gov This particular sorbent achieved a maximum sorption capacity of 62.3 mg/g for copper ions in pure solutions. mdpi.comresearchgate.net Furthermore, these sorbents are stable in strongly acidic media and can be effectively regenerated using 1 M solutions of strong acids like HCl, HNO₃, or H₂SO₄, allowing for up to 95% recovery of the captured copper ions. mdpi.comnih.gov

Table 1: Sorption Properties of Optimized Zirconium Aminotris(methylenephosphonate) (Zr-ATMP)

ParameterValueReference
Optimal P:Zr Molar Ratio50:1 mdpi.comresearchgate.netnih.gov
Maximum Sorption Capacity (Copper)62.3 mg/g mdpi.comresearchgate.net
Affinity for Copper Ions (log Kd)2.7–3.9 mdpi.comresearchgate.netnih.gov
Regeneration Efficiency (Cu²⁺ Recovery)Up to 95% mdpi.comnih.gov

Aminotris(methylenephosphonate) exhibits a very high affinity for ferric ions (Fe³⁺). researchgate.netresearchgate.net The phosphonate moieties show a strong binding capability to Fe(III), leading to the formation of stable iron-phosphonate complexes. researchgate.net This strong interaction is fundamental to some of ATMP's applications, such as its use in water treatment and as a corrosion inhibitor. atamanchemicals.com

Studies on the complexation of trivalent cations have determined the formation constants for Fe(III)-ATMP complexes. researchgate.net The interaction is so strong that it can influence processes like the hydration of cement, where the chelation of iron by ATMP may prevent the formation of gelatinous Fe(III) hydroxide (B78521). researchgate.net In aqueous solutions, it is proposed that the phosphonate groups are the primary sites for binding to the metal ion. researchgate.net The robust nature of the Fe(III)-phosphonate complex is a critical factor in its chemical behavior and applications. researchgate.net

Aminotris(methylenephosphonic acid) is utilized as a ligand in the synthesis of metal-organic frameworks (MOFs), including those incorporating uranyl nitrate (B79036). atamanchemicals.com Uranyl nitrate, a water-soluble uranium salt, serves as a source of the uranyl cation (UO₂²⁺), which can be coordinated by the phosphonate groups of the ATMP ligand. atamanchemicals.comwikipedia.org The resulting structures can be complex, forming hexagonal porous three-dimensional networks, layered materials with intercalated templates, or linear polymers. atamanchemicals.com The ability of the nitrate ligand in uranyl nitrate to be easily replaced makes it a suitable starting material for the synthesis of other uranyl compounds and coordination polymers. wikipedia.org The complexation chemistry between uranyl nitrate and ligands like ATMP is crucial for developing new materials, particularly in the context of nuclear fuel reprocessing and waste management, where similar complexation principles are applied. rsc.orgnih.gov

Structural Aspects of Aminotris(methylenephosphonate) Metal Complexes

The multifunctional nature of the aminotris(methylenephosphonate) ligand, with its multiple phosphonate groups and central nitrogen atom, makes it an ideal building block for constructing metal-organic hybrid materials and coordination polymers. uoc.gracs.org These compounds often form extensive one-, two-, or three-dimensional supramolecular networks through the coordination of the phosphonate oxygen atoms to metal centers. uoc.gr

For instance, the reaction of ATMP with zinc(II) can produce a polymeric inorganic-organic hybrid material. uoc.gr In one such structure, the zinc ion is coordinated by three phosphonate oxygen atoms and three water molecules in a distorted octahedral geometry. uoc.gr Two of the phosphonate groups from a single ATMP ligand chelate the zinc center, forming an eight-membered ring, while the third phosphonate arm remains uncoordinated to that specific metal but engages in hydrogen bonding. This arrangement leads to the formation of zig-zag chains that are further linked by extensive hydrogen bonding, involving the P-O-H and N-H groups as well as water molecules, to create a two-dimensional (2D) corrugated sheet-like structure. uoc.gr The versatility of ATMP as a ligand allows for the creation of diverse architectures, including layered structures and 3D frameworks, which have potential applications in catalysis, sorption, and ion exchange. atamanchemicals.comuoc.gr

Protonation States and Their Influence on Coordination

The protonation of ATMP typically occurs in a sequential manner. In highly acidic solutions, the molecule is fully protonated. As the pH increases, the phosphonate groups begin to deprotonate. The nitrogen atom is generally protonated in the free ligand, forming a zwitterionic structure. osti.gov However, upon coordination with a metal ion, the phosphonate groups are the primary sites of protonation in the resulting complex. osti.gov

The degree of protonation has a profound impact on the coordination of metal ions. The highly charged anionic forms of ATMP, present at higher pH values, are more effective chelating agents due to the increased negative charge density on the oxygen atoms of the phosphonate groups. This enhances the electrostatic attraction between the ligand and positively charged metal ions.

The coordination mode of ATMP can vary depending on the protonation state and the nature of the metal ion. In many cases, not all three phosphonate groups coordinate directly to the metal center. For instance, in a complex with Zn²⁺, it has been observed that two of the three phosphonate groups are involved in coordination, while the third remains uncoordinated and participates in hydrogen bonding with surrounding molecules.

The stability of the resulting metal-ATMP complexes is also highly dependent on the protonation state of the ligand. The formation of protonated complexes, such as MHnL, is common, and their stability constants have been determined for various metal ions.

Table 1: Protonation Constants of Aminotris(methylenephosphonate) (ATMP) This table presents the successive protonation constants (log K) of ATMP, which quantify the equilibrium for the addition of each proton.

Protonation StepLog K
H⁺ + L⁶⁻ ⇌ HL⁵⁻12.1
H⁺ + HL⁵⁻ ⇌ H₂L⁴⁻10.9
H⁺ + H₂L⁴⁻ ⇌ H₃L³⁻8.9
H⁺ + H₃L³⁻ ⇌ H₄L²⁻7.0
H⁺ + H₄L²⁻ ⇌ H₅L⁻5.8
H⁺ + H₅L⁻ ⇌ H₆L4.5

This data is compiled from various sources and represents typical values.

The formation of stable complexes with a wide range of metal ions is a key feature of ATMP's coordination chemistry. The stability of these complexes is a critical factor in many of its industrial applications.

Table 2: Stability Constants (log K) for Selected Metal-ATMP Complexes This table provides the stability constants for the 1:1 complexes of ATMP with various divalent metal ions.

Metal IonLog K (ML)
Mg²⁺7.2
Ca²⁺8.5
Sr²⁺6.8
Ba²⁺6.5
Mn²⁺10.5
Fe²⁺11.2
Co²⁺12.5
Ni²⁺13.1
Cu²⁺16.5
Zn²⁺14.8

This data is compiled from various sources and represents typical values.

Metal-Ligand Bond Characterization

The nature of the bond between the metal ion and the aminotris(methylenephosphonate) ligand is crucial for understanding the structure and reactivity of the resulting complexes. This bond can be characterized using a variety of spectroscopic and crystallographic techniques. The interaction is primarily between the metal ion and the oxygen atoms of the phosphonate groups, and in some cases, the nitrogen atom.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of ATMP to metal ions. The vibrational frequencies of the phosphonate group are particularly sensitive to coordination. The P=O stretching vibration, typically observed in the range of 1200-1300 cm⁻¹, shifts to a lower frequency upon coordination to a metal ion. This shift is indicative of a weakening of the P=O double bond as electron density is drawn towards the metal center. Similarly, the P-OH stretching vibrations are also affected by coordination and deprotonation. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is especially useful for studying the protonation and coordination of ATMP. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Protonation of the phosphonate groups generally leads to a downfield shift in the ³¹P NMR signal. nih.govmdpi.com Upon coordination to a metal ion, the ³¹P chemical shift can be further altered, providing information about the nature and strength of the metal-phosphorus interaction. researchgate.net ¹H NMR can also be used to study the protonation of the nitrogen atom and the methylene (B1212753) groups. osti.gov

Table 3: Typical IR and ³¹P NMR Spectroscopic Data for ATMP and its Metal Complexes

SpeciesIR (cm⁻¹) ν(P=O)³¹P NMR (ppm) δ
Free ATMP (H₆L)~1250~15
Coordinated ATMP (in a complex)1100 - 120020 - 30

These values are approximate and can vary depending on the specific complex and experimental conditions.

Crystallographic Characterization:

X-ray crystallography provides definitive information about the three-dimensional structure of metal-ATMP complexes in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the coordination geometry around the metal center.

In the crystal structure of [Ni(H₂O)₃N(CH₂PO₃H)₃], the nickel atom is in an octahedral coordination environment. researchgate.net It is coordinated to two oxygen atoms from one phosphonate group of a single ATMP molecule, one oxygen atom from an adjacent ATMP molecule, and three water molecules. researchgate.net This demonstrates the bridging capability of the ATMP ligand, leading to the formation of a polymeric structure. researchgate.net In the complex Na₄[Ni(H₂O)N(CH₂PO₃)₃]·11H₂O, the nickel atom is also octahedrally coordinated, but in this case, it is bonded to the nitrogen atom and three oxygen atoms from the phosphonate groups of a single ATMP ligand, as well as one water molecule. researchgate.net This illustrates the versatility of ATMP's coordination modes.

The character of the metal-phosphonate bond is generally considered to be primarily ionic, arising from the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms of the phosphonate groups. However, a degree of covalent character also exists, particularly with more polarizing metal ions. This is evidenced by the observed shifts in spectroscopic data and the specific bond lengths and angles determined from crystallography.

Table 4: Selected Bond Lengths (Å) in a Nickel-ATMP Complex This table presents selected bond lengths from the crystal structure of [Ni(H₂O)₃N(CH₂PO₃H)₃], illustrating the coordination environment of the Ni(II) ion. researchgate.net

BondBond Length (Å)
Ni-O(phosphonate)2.025 - 2.088
Ni-O(water)~2.1

Data is from the crystal structure of [Ni(H₂O)₃N(CH₂PO₃H)₃]. researchgate.net

Mechanistic Studies of Aminotris Methylenephosphonate Action

Mechanisms of Mineral Scale Inhibition by Aminotris(methylenephosphonate)

Aminotris(methylenephosphonate) (ATMP) is a highly effective scale inhibitor, particularly against common scales like calcium carbonate. Its efficacy stems from a combination of mechanisms that disrupt the formation and growth of mineral crystals.

ATMP interferes with the crystallization process by adsorbing onto the active growth sites of forming crystals. This adsorption blocks the addition of new layers of scale-forming ions, thereby inhibiting further crystal growth. Research has shown that even at sub-stoichiometric concentrations, ATMP can significantly slow down the precipitation of scaling salts. aquapharm-india.com

The presence of ATMP can also alter the morphology of the crystals that do form. For instance, in the case of calcium carbonate, ATMP can promote the formation of the less stable vaterite polymorph over the more common and stable calcite. researchgate.net This alteration in crystal structure results in a softer, less adherent scale that is more easily dispersed in the water system.

A study on the effect of various antiscalants on calcium carbonate precipitation demonstrated that ATMP and its fluorescent analog, ADMP-F, stabilize the calcite crystal form. mdpi.com This indicates a specific interaction with the calcite lattice, modifying its growth pattern.

A key characteristic of ATMP as a scale inhibitor is its "threshold effect," where a concentration far below the stoichiometric amount required to chelate all the scale-forming cations is sufficient to prevent precipitation. aquapharm-india.com This sub-stoichiometric requirement makes it a cost-effective solution for industrial applications.

The mechanism behind the threshold effect involves the adsorption of ATMP molecules onto the surfaces of crystal nuclei. This adsorption disrupts the template for further crystal growth and prevents the nuclei from reaching the critical size required for precipitation. The excellent chelating ability of ATMP, combined with this threshold inhibition, contributes to its high performance as a scale inhibitor.

ATMP is known to induce lattice distortion in mineral scales, which contributes to its inhibitory action. When ATMP molecules adsorb onto the surface of a growing crystal, they can be incorporated into the crystal lattice. This incorporation disrupts the regular, ordered arrangement of ions, causing strain and distortion within the crystal structure.

Studies have shown that the presence of organic molecules within biogenic calcite crystals leads to anisotropic lattice distortions. researchgate.netnih.govnih.gov Similarly, ATMP can cause significant changes in the unit cell parameters of calcium carbonate, leading to the formation of a distorted, less stable scale. researchgate.net This distortion weakens the scale's structure, making it more prone to fracture and easier to remove. The ability of ATMP to induce the transformation of calcite to the less stable vaterite at very low concentrations is a clear indication of its powerful lattice distortion capabilities. researchgate.net

Table 1: Effect of Aminotris(methylenephosphonate) on Calcium Carbonate Crystal Phase

InhibitorCaCO3 Crystal Phase (%)
Calcite
Blank32
ADMP-F (ATMP analog)100
HEDP-F25
PAA-F150

Data sourced from a study on fluorescent-tagged antiscalants, where ADMP-F is an analog of ATMP. mdpi.com

The interaction of ATMP with mineral surfaces, particularly calcite (CaCO3), is fundamental to its scale inhibition mechanism. The phosphonate (B1237965) groups in the ATMP molecule have a strong affinity for calcium ions on the calcite surface. This leads to the adsorption of ATMP onto the calcite, which can be described by a Langmuir-type adsorption isotherm at low concentrations. researchgate.netnih.gov

At saturation, it has been observed that phosphonates cover only a small fraction of the calcite surface, suggesting that they preferentially adsorb at active sites such as kinks and step edges. researchgate.netnih.gov At higher concentrations, the interaction can lead to the growth of a calcium-phosphonate layer on the calcite surface. researchgate.netnih.gov This layer effectively passivates the surface, preventing further interaction with scale-forming ions in the bulk solution.

The adsorption process is influenced by factors such as pH and the presence of other ions in the solution. The formation of a stable, adsorbed layer of ATMP on the calcite surface is a critical step in preventing scale buildup.

Mechanisms of Corrosion Inhibition by Aminotris(methylenephosphonate)

ATMP also functions as an effective corrosion inhibitor for various metals by forming a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.

The primary mechanism of corrosion inhibition by ATMP is the adsorption of its molecules onto the metal surface. This adsorption can be influenced by the nature of the metal, the composition of the corrosive medium, and the concentration of the inhibitor.

On carbon steel and iron , ATMP has been shown to adsorb on the surface, forming a protective layer that inhibits both anodic and cathodic reactions, classifying it as a mixed-type inhibitor. researchgate.net The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The strength of this adsorption can be influenced by the presence of other ions, such as Zn2+, which can have a synergistic effect on the inhibition efficiency. semanticscholar.org

Studies have confirmed the existence of a protective film on carbon steel surfaces through various surface analysis techniques, including scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX). jmaterenvironsci.com These analyses reveal the presence of phosphorus and nitrogen from the ATMP molecule on the steel surface, indicating its direct involvement in the protective layer.

For aluminum , organic compounds containing heteroatoms like nitrogen, oxygen, and phosphorus, such as ATMP, act as corrosion inhibitors by adsorbing onto the metal surface. researchgate.net The adsorption of phosphonic acids on the aluminum oxide layer prevents the adsorption of aggressive anions like chloride, thereby reducing the rate of corrosion. researchgate.net The formation of an insoluble aluminum-phosphonate complex further enhances the protective properties of the adsorbed film. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Aminotris(methylenephosphonate) on Carbon Steel in 1 M HCl

ATMP Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0--
5 x 10⁻⁵3.8116.44
1 x 10⁻⁴--
5 x 10⁻⁴--
1 x 10⁻³--
5 x 10⁻³--
1 x 10⁻²--
5 x 10⁻²--
1 x 10⁻¹--
0.5-96.71

Data compiled from multiple sources. jmaterenvironsci.comscribd.com (Note: A complete dataset for all concentrations was not available in a single source.)

Table 3: Langmuir Adsorption Isotherm Parameters for Aminotris(methylenephosphonate) on Carbon Steel

ParameterValue
Adsorption Isotherm ModelLangmuir
Adsorption ProcessPhysisorption

Information derived from studies indicating that the adsorption of ATMP on carbon steel surfaces obeys the Langmuir adsorption isotherm, with the process being primarily controlled by physisorption. researchgate.net

Formation of Protective Surface Layers and Films

In corrosion inhibition, ATMP functions by creating a protective barrier on the metal surface, isolating it from the corrosive environment. sinobiochemistry.com This film is formed through the adsorption and complexation of ATMP molecules with the metal ions on the surface.

Studies have shown that this protective layer is an organic-inorganic hybrid material. uoc.gr For instance, on steel surfaces, the film is composed of ATMP-Fe(II) complexes. sinobiochemistry.com The presence of this film impedes the charge transfer process, which is a fundamental step in corrosion, thereby reducing the corrosion rate. researchgate.net The effectiveness of this film is enhanced by the strong chelating ability of ATMP, which allows it to form stable, multi-dentate complexes with a variety of metal ions. sinobiochemistry.com

Synergistic Effects with Metal Ions (e.g., Zn²⁺, Ce³⁺) in Corrosion Mitigation

The performance of ATMP as a corrosion inhibitor can be significantly enhanced by the presence of certain metal ions, a phenomenon known as synergism. Zinc (Zn²⁺) and Cerium (Ce³⁺) are two such ions that have been extensively studied in combination with ATMP.

The combination of ATMP and Zn²⁺ has been shown to provide superior corrosion protection for carbon steel compared to either component alone. uoc.grijcsi.proresearchgate.netsemanticscholar.org The mechanism involves the formation of a more stable and compact protective film. It is proposed that Zn²⁺ ions stabilize the adsorption of ATMP on the steel surface by forming stable ATMP-Zn²⁺ complexes. This synergistic formulation can act as a cathodic inhibitor, meaning it primarily slows down the reduction reactions that drive corrosion. researchgate.net Research has demonstrated that a combination of ATMP and Zn²⁺ can achieve very high inhibition efficiencies, such as the 98% efficiency observed with 250 ppm ATMP and 10 ppm Zn²⁺ in groundwater. researchgate.net

Similarly, combining ATMP with trivalent cerium ions (Ce³⁺) has been shown to create a highly effective anti-corrosive nanofilm on mild steel. ua.pt This combination leverages the ability of cerium cations to act as cathodic inhibitors, forming hydroxide (B78521) precipitates at local cathodic sites, which then integrate with the ATMP film to provide enhanced protection. ua.pt

Synergistic Inhibition Efficiency of ATMP with Metal Ions
Inhibitor SystemSubstrateEnvironmentInhibition Efficiency (%)Reference
250 ppm ATMP + 10 ppm Zn²⁺Carbon SteelGroundwater98 researchgate.net
2.5x10⁻³M ATMP + 2.5x10⁻³M Zn²⁺Carbon Steel1M HCl86.84

Electrochemical Aspects of Inhibition Mechanisms (Anodic, Cathodic, Mixed Type)

Electrochemical studies are vital for elucidating the precise mechanism by which inhibitors like ATMP function. The inhibition can be classified as anodic, cathodic, or mixed-type, depending on which electrochemical half-reaction of the corrosion process is primarily affected.

Anodic inhibitors slow down the dissolution of the metal (oxidation).

Cathodic inhibitors slow down the reduction reactions (e.g., oxygen reduction or hydrogen evolution).

Mixed-type inhibitors affect both the anodic and cathodic processes.

Research indicates that ATMP's mechanism can vary depending on the conditions and the presence of other substances. When used alone in a 3.5% NaCl solution, ATMP has been observed to act as a cathodic inhibitor. semanticscholar.org However, in other studies, particularly in acidic solutions, it is often classified as a mixed-type inhibitor, as it suppresses both the anodic and cathodic currents. researchgate.net The combination of ATMP with Zn²⁺ often functions as a cathodic or mixed-type inhibitor system. researchgate.net This mixed-type action, where both corrosion reactions are hindered, often leads to the highest inhibition efficiencies.

Environmental Degradation Pathways and Fate Studies of Aminotris(methylenephosphonate)

Understanding the environmental fate of ATMP is crucial due to its widespread use. The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to both chemical and enzymatic degradation, making these compounds persistent in the environment. researchgate.net

Oxidative processes are a primary pathway for the degradation of ATMP in the environment. Studies have shown that ATMP can undergo oxidative degradation, although the rates can be slow under natural conditions. The process often involves the cleavage of the C-N bond as an initial step.

The degradation of ATMP can lead to the formation of several intermediate products before eventual mineralization. Key transformation products identified in various studies include:

Iminodi(methylene phosphonate) (IDMP)

Aminomethylphosphonic acid (AMPA)

Orthophosphate (PO₄³⁻) researchgate.net

These intermediates are subsequently broken down into simpler, mineralized products such as ammonia (B1221849), phosphate (B84403), and carbon dioxide. While biological degradation is generally slow, certain microorganisms are capable of utilizing phosphonates as a source of carbon and phosphorus. researchgate.net Abiotic degradation pathways, such as photolysis in the presence of ferric ions, can also contribute to the breakdown of ATMP in the environment.

Key Degradation Products of ATMP
Intermediate ProductAbbreviationFinal Mineralization Products
Iminodi(methylene phosphonate)IDMPAmmonia, Phosphate, Carbon Dioxide
Aminomethylphosphonic acidAMPA
OrthophosphatePO₄³⁻

Biodegradation Mechanisms

Aminotris(methylenephosphonate) and other phosphonates contain a highly stable carbon-phosphorus (C-P) bond, which is notably resistant to both chemical and enzymatic degradation. nih.govresearchgate.net Despite this stability, certain microorganisms have evolved enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govresearchgate.net

A primary mechanism for the microbial degradation of a wide range of phosphonates is the C-P lyase pathway. nih.gov This enzyme complex has a broad substrate specificity, enabling bacteria to break down various phosphonate structures. nih.gov For some aminophosphonates, the initial enzymatic attack involves the cleavage of the C-P bond. However, for other, more complex structures, evidence suggests that the initial cleavage may occur at the C-N bond, followed by further degradation. The ability to cleave the C-P bond is a critical step in the mineralization of these compounds in the environment. nih.gov

Role of Activated Sludge in Removal Processes

Activated sludge plays a crucial role in the removal of aminotris(methylenephosphonate) (ATMP) from wastewater, primarily through the mechanism of adsorption. While biological degradation of ATMP is generally considered to be a slow process, high removal rates of this compound are frequently observed in activated sludge treatment systems. This efficiency is largely attributed to the strong binding of ATMP to the sludge biomass. oecd.org

The removal process in wastewater treatment plants (WWTPs) is multifaceted, involving microbial degradation, adsorption on the microbial activated sludge itself, or adsorption onto mineral precipitates, such as metal hydroxides, that are bound to the activated sludge. However, studies indicate that complete mineralization of phosphonates like ATMP by activated or digested sludge is not expected within several weeks, suggesting that adsorption is the predominant contributor to its elimination.

The composition of the activated sludge, particularly its content of amorphous iron oxides, significantly influences its adsorption capacity for ATMP. The adsorption process is not highly sensitive to pH, and the presence of cations like calcium can further enhance the surface capacity for phosphonate binding. Field measurements from various wastewater treatment plants confirm that aminopolyphosphonates are removed almost completely during wastewater treatment, with adsorption being the key process.

Identification and Transformation of Degradation Intermediates

The degradation of aminotris(methylenephosphonate) (ATMP) can lead to the formation of several transformation products. While the complete mineralization of ATMP is a slow process, the identification of its degradation intermediates provides insight into the transformation pathways that can occur in environmental and engineered systems.

Iminodi(methylene)phosphonate (IDMP) Formation

Iminodi(methylene)phosphonate (IDMP) has been identified as a primary degradation product of ATMP. The formation of IDMP results from the cleavage of one of the C-N bonds in the ATMP molecule. This transformation has been observed in studies investigating the abiotic degradation of ATMP, particularly through processes such as manganese-catalyzed autoxidation. researchgate.net In these reactions, the parent ATMP molecule is broken down, yielding IDMP and other byproducts.

While the primary removal of ATMP in activated sludge is through adsorption, the conditions within wastewater treatment, including the presence of various metal ions, can facilitate such chemical transformations.

Hydroxymethylphosphonic Acid (HMP) Formation

Hydroxymethylphosphonic acid (HMP) is another identified intermediate in the degradation pathway of ATMP. The formation of HMP can occur through the further degradation of IDMP. This suggests a stepwise degradation process where ATMP is first transformed into IDMP, which is then further broken down into simpler phosphonate compounds like HMP.

Orthophosphate Formation as a Final Product

The ultimate mineralization of aminotris(methylenephosphonate) and its intermediates leads to the formation of orthophosphate (PO₄³⁻). Orthophosphate is a readily bioavailable form of phosphorus and its release is a key indicator of the complete breakdown of the parent phosphonate compound. The C-P bond in phosphonates is highly stable, making their degradation challenging. However, once this bond is cleaved, either through biotic or abiotic processes, the phosphorus is released as orthophosphate.

Ammonia Nitrogen and Nitrate (B79036) Nitrogen Formation

The complete mineralization of the nitrogen-containing aminotris(methylenephosphonate) molecule will result in the formation of ammonia (NH₃) or ammonium (B1175870) (NH₄⁺). In the aerobic environment of a conventional activated sludge process, this ammonia can then be subjected to nitrification. Nitrification is a two-step biological process carried out by specific groups of bacteria:

Ammonia-oxidizing bacteria convert ammonia to nitrite (NO₂⁻).

Nitrite-oxidizing bacteria then oxidize the nitrite to nitrate (NO₃⁻).

Therefore, the degradation of ATMP can contribute to the ammonia and subsequently the nitrate concentrations in the wastewater. The process of nitrification is a standard and crucial part of biological nutrient removal in many wastewater treatment plants.

Adsorption and Sorption Behavior in Environmental Matrices

The strong affinity of aminotris(methylenephosphonate) for solid phases is a defining characteristic of its environmental behavior. This is particularly evident in its interaction with activated sludge, soils, and sediments.

In activated sludge, the primary mechanism for ATMP removal is adsorption. The sludge flocs, which are a complex mixture of microorganisms, extracellular polymeric substances, and inorganic particles, provide a large surface area for adsorption. The sorption process is significantly influenced by the presence of mineral components within the sludge, such as amorphous iron and aluminum oxides and hydroxides. These mineral phases offer active sites for the complexation of the phosphonate groups of ATMP. The adsorption of ATMP onto activated sludge is not highly dependent on pH.

The binding of ATMP to soils and sediments is also very strong. This strong adsorption limits the mobility of ATMP in the subsurface, reducing the potential for groundwater contamination. The extent of adsorption is often correlated with the content of metal oxides and clay minerals in the soil or sediment. The interaction is thought to occur through the formation of surface complexes between the phosphonate groups and metal ions (e.g., Fe³⁺, Al³⁺, Ca²⁺) on the mineral surfaces. This strong binding can also make the ATMP less bioavailable to microorganisms, further slowing its degradation in these matrices.

The table below summarizes the key aspects of ATMP's behavior in activated sludge and its degradation pathway.

Process/Product Description Key Factors
Removal in Activated Sludge Primarily through adsorption to the sludge biomass.High surface area of sludge, presence of mineral precipitates (e.g., iron oxides).
Iminodi(methylene)phosphonate (IDMP) A primary degradation intermediate formed by the cleavage of a C-N bond in ATMP.Abiotic degradation pathways, such as manganese-catalyzed oxidation.
Hydroxymethylphosphonic Acid (HMP) A further degradation product formed from the breakdown of IDMP.Stepwise degradation of the parent molecule.
Orthophosphate (PO₄³⁻) The final phosphorus-containing product of complete ATMP mineralization.Cleavage of the stable C-P bond.
Ammonia (NH₃) / Nitrate (NO₃⁻) Nitrogen-containing end products of complete mineralization and subsequent nitrification.Aerobic conditions and the presence of nitrifying bacteria in activated sludge.
Adsorption in Environmental Matrices Strong binding to activated sludge, soils, and sediments.Metal oxide and clay content of the matrix.
Sorption Properties of Zirconium Aminotris(methylenephosphonate) Materials for Metal Ions

Zirconium aminotris(methylenephosphonate) (Zr-ATMP) materials have emerged as highly effective sorbents for various metal ions, particularly heavy metals. mdpi.com These materials exhibit excellent sorption properties and are noted for their fast kinetics and high stability, even in strongly acidic environments. mdpi.com

Research has focused on the synthesis of amorphous zirconium phosphonate materials with a broad range of Phosphorus to Zirconium (P:Zr) molar ratios, from 0.5 to 100. google.com The goal is to create sorbents with optimized properties for metal ion removal from aqueous solutions. google.com

One notable application of Zr-ATMP is in the removal of copper from acidic wastewater. google.com Studies have shown that a Zr-ATMP material synthesized with a P:Zr molar ratio of 50:1 displays rapid sorption kinetics and superior sorption capabilities for copper ions. mdpi.comgoogle.com The performance of this material is comparable to commercially available resins designed for copper capture. google.com Furthermore, this sorbent can be efficiently regenerated using 1 M solutions of strong acids such as HCl, HNO₃, or H₂SO₄, allowing for a high recovery of the captured copper ions (up to 95%). mdpi.comgoogle.com

The table below presents the sorption performance of Zirconium Aminotris(methylenephosphonate) for copper ions:

ParameterValueReference Resins Affinity (log Kd)
Maximum Sorption Capacity (Copper) 62.3 mg/g2.7–3.9
P:Zr Molar Ratio for Optimal Sorption 50:1N/A
Copper Ion Recovery (Regeneration) up to 95%N/A

Data compiled from studies on Zr-ATMP sorbents. mdpi.comgoogle.com

Beyond copper, Zr-ATMP materials have demonstrated effectiveness in the sorption of other heavy metals and alkaline earth metals. mdpi.com

Mechanisms of Interaction with Specific Surfaces

Reaction with Aluminum Surfaces for Coating Formation

Aminotris(methylenephosphonic acid) (ATMP) is utilized in the surface treatment of aluminum and its alloys to form protective coatings. sid.irnih.gov This application is significant as a potential replacement for chromate coatings, which are of environmental concern. nih.govcivilica.com The interaction between ATMP and the aluminum surface results in the formation of a layer that enhances lacquer adhesion and provides corrosion inhibition. nih.gov

The mechanism of this coating formation involves the adsorption of ATMP molecules onto the aluminum surface. nih.gov Research using X-ray photoelectron spectroscopy (XPS) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy has revealed that the adsorption occurs through an acid-base interaction. nih.gov The ATMP molecules are believed to adsorb in a bi-dentate conformation on the surface of the aluminum alloy. nih.gov This strong interaction creates an alumino-phosphonate linkage via a robust Al-O-P chemical bond. civilica.com

The resulting ATMP layer acts as a barrier, effectively inhibiting the reaction of thin films of evaporated aluminum on substrates like glass or silicon with deionized water. sid.ir This property is crucial for protecting the aluminum from corrosion. sid.ir

The table below summarizes the key aspects of the interaction between Aminotris(methylenephosphonate) and aluminum surfaces:

FeatureDescription
Interaction Type Acid-base interaction
Adsorption Conformation Bi-dentate
Resulting Bond Al-O-P chemical bond
Primary Function of Coating Corrosion inhibition and improved lacquer adhesion

Interfacial Adsorption on Graphene Oxide

Advanced Characterization Techniques in Aminotris Methylenephosphonate Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular features of ATMP. By interacting with molecules using different forms of electromagnetic radiation, these methods can probe vibrational modes, nuclear spin states, and electronic transitions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool used to identify functional groups within a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. For ATMP and its metal complexes, FT-IR spectra provide a characteristic fingerprint, revealing the presence of its key chemical bonds.

The FT-IR spectrum of aminotris(methylenephosphonate) and its related compounds is characterized by several distinct absorption bands corresponding to the vibrations of its specific functional groups. The precise position of these bands can be influenced by factors such as pH, metal coordination, and hydrogen bonding. researchgate.net

Key vibrational bands observed in the analysis of lead nitrilotris(methylene)triphosphonates include broad, low-intensity bands near 2700 cm⁻¹, which are assigned to the ν(P-OH) vibrations of PO₃H₂ or PO₃H⁻ groups involved in strong hydrogen bonds. researchgate.net Bands observed at 2760 and 2340 cm⁻¹ are characteristic of hydrogen phosphonate (B1237965) groups. researchgate.net The spectral region between 1200-830 cm⁻¹ is particularly important as it corresponds to the ν(P=O) and ν(P-O) stretching vibrations of the tetrahedral phosphonate groups. researchgate.net In hydrated compounds, an intense, broad band in the O-H stretching region around 3400 cm⁻¹ and a sharp band for H-O-H bending near 1620 cm⁻¹ indicate the presence of water molecules. researchgate.net

Table 1: Characteristic FT-IR Vibrational Bands for Aminotris(methylenephosphonate) and Related Compounds

Vibrational BandFunctional GroupApproximate Wavenumber (cm⁻¹)Reference
ν(O-H)Water of Hydration~3400 researchgate.net
ν(P-OH)Phosphonic Acid~2760, ~2700, ~2340 researchgate.net
δ(H-O-H)Water of Hydration~1620 researchgate.net
ν(P=O) / ν(P-O)Phosphonate1200 - 830 researchgate.net
ν(N-H)Amino Group~3450 researchgate.net
ν(C-N)Carbon-Nitrogen Bond~1160 researchgate.net
ν(P-C)Carbon-Phosphorus Bond~740 researchgate.net

Note: The exact wavenumbers can vary based on the specific compound and its physical state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. For phosphonates, ³¹P-NMR is particularly valuable. ³¹P is a medium sensitivity nucleus that yields sharp spectral lines over a wide chemical shift range, making it highly informative for studying phosphorus-containing compounds. huji.ac.il Spectra are typically acquired with ¹H decoupling to simplify the signals by removing spin-spin coupling effects. huji.ac.il

In the context of ATMP and related imino polyphosphates, ³¹P-NMR chemical shifts are sensitive to the local chemical environment, including pH and the proximity of other functional groups like imino nitrogens. nih.gov The basicity of the phosphate (B84403) groups influences their chemical shift; for instance, the ³¹P NMR signals for phosphorus nuclei in the end phosphate groups of a linear triphosphate typically appear at a lower magnetic field (higher ppm) than those in the middle phosphate groups, reflecting a difference in their basicity. nih.gov A low-field shift becomes more significant when more imino nitrogen atoms are adjacent to the phosphorus nucleus. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. While ATMP itself does not possess strong chromophores for direct, sensitive analysis, UV-Vis spectroscopy is widely used as a detection method in quantitative analysis. researchgate.netmdpi.com

A common application involves the determination of ATMP concentration in aqueous solutions, such as circulating water. researchgate.net This is often achieved indirectly: ATMP is first degraded through a process like UV photooxidation, which converts the organically bound phosphorus into orthophosphate. researchgate.netmdpi.com The resulting orthophosphate is then reacted with a reagent, such as in the vanadomolybdophosphoric acid method, to form a colored complex that can be accurately measured with a spectrophotometer. researchgate.net This approach allows for the simple and rapid on-line monitoring of ATMP concentrations. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcnrs.fr The method is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted electrons is measured, and from this, their binding energy can be calculated, which is characteristic of a specific element and its oxidation state. cnrs.fr

In research involving ATMP, XPS is used to analyze surfaces that have been treated with the phosphonate, for example, in corrosion inhibition studies on metals. researchgate.net It can confirm the adsorption of the inhibitor on the surface by detecting the characteristic signals of phosphorus (P 2p), nitrogen (N 1s), oxygen (O 1s), and carbon (C 1s). The precise binding energies can provide information on the chemical bonding between the ATMP molecule and the substrate material. cnrs.frresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Diffraction and Crystallographic Studies

X-ray diffraction (XRD) is the principal method for determining the three-dimensional atomic structure of a crystalline solid. preprints.org When a beam of X-rays strikes a crystal, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the electron density within the crystal, from which the mean positions of the atoms can be determined. preprints.orgnih.gov

For aminotris(methylenephosphonate), single-crystal X-ray diffraction studies on its salts have provided detailed structural information. For example, the crystal structures of two lead nitrilotris(methylene)triphosphonates have been determined, revealing their unit cell dimensions and space group symmetries. researchgate.net Such data is fundamental to understanding the coordination chemistry and solid-state packing of these materials.

Table 2: Crystallographic Data for Lead Aminotris(methylenephosphonate) Compounds

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
IPb[(H₂O₃PCH₂)N(CH₂PO₃H)₂]TriclinicP1a=8.5077(2) Å, b=11.2363(3) Å, c=5.9484(2) Åα=98.802(2)°, β=104.955(1)°, γ=80.911(2)° researchgate.net
IIPb₂[(O₃PCH₂)N(CH₂PO₃H)₂]·H₂OMonoclinicPna=7.3614(2) Å, b=11.3889(2) Å, c=7.4109(2) Åβ=107.828(1)° researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. youtube.comyoutube.com In this method, a beam of X-rays strikes a crystal and diffracts into many specific directions. youtube.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. cam.ac.uk From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural details. cam.ac.uknih.gov

In the context of aminotris(methylenephosphonate) research, single-crystal XRD has been instrumental in elucidating the complex structures of its metal salts. A notable example is the characterization of a calcium salt of aminotris(methylenephosphonate), referred to as Ca-AMP. researchgate.net Research has detailed the synthesis and crystal structure of this compound, revealing a polymeric structure formed through the chelation of multiple calcium ions by the aminotris(methylenephosphonate) ligand. researchgate.net

The Ca-AMP crystals were identified as monoclinic, belonging to the P 2 1/n space group. researchgate.net The detailed crystallographic data obtained from XRD analysis provide precise insights into the compound's geometry. researchgate.net The calcium ion (Ca²⁺) center is characterized by a slightly distorted octahedral geometry, where it is surrounded by five phosphonate oxygen atoms and one water molecule. researchgate.net Each phosphonate group in the structure is monodeprotonated, and the nitrogen atom is protonated. researchgate.net

Table 1: Crystallographic Data for Calcium-Aminotris(methylenephosphonate) (Ca-AMP)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P 2 1/n researchgate.net
a (Å) 11.3382(5) researchgate.net
b (Å) 8.4555(4) researchgate.net
c (Å) 15.5254(7) researchgate.net
β (°) 90.655(1) researchgate.net
Volume (ų) 1488.33(12) researchgate.net
Z 4 researchgate.net
Ca-O(P) Bond Lengths (Å) 2.2924(14) - 2.3356(14) researchgate.net

This interactive table provides key crystallographic parameters for the Ca-AMP complex as determined by X-ray diffraction.

Crystal Growth and Characterization of Metal-Aminotris(methylenephosphonate) Hybrids

The development of hybrid materials incorporating aminotris(methylenephosphonate) is an active area of research, driven by the potential for creating materials with tailored properties for applications such as ion exchange and catalysis. researchgate.net The synthesis of these materials often involves techniques like the sol-gel route, which has been successfully used to create a novel hybrid ion-exchange material, titanium amino tris(methylenephosphonic acid) (Ti-ATMP). researchgate.netscilit.com This process involves treating titanium tetrachloride with the claw-type aminotris(methylenephosphonic acid). researchgate.net

The characterization of these metal-aminotris(methylenephosphonate) hybrids is comprehensive, employing a suite of analytical techniques. Elemental analysis confirms the composition, while spectral methods like FTIR provide information about the chemical bonding. researchgate.net Thermal analysis (TGA) is used to study the material's stability at different temperatures. researchgate.net The resulting materials, such as Ti-ATMP, are characterized for their ion-exchange capabilities, including their selectivity for various transition and heavy metal ions like Cu²⁺, Zn²⁺, and Pb²⁺. researchgate.net

Furthermore, the study of crystal growth is crucial, as seen in research on how aminotris(methylenephosphonate) inhibits the formation of calcium carbonate (CaCO₃) scale. researchgate.net This demonstrates the ligand's role not just as a building block for new materials but also as a functional additive that can influence the crystallization processes of other compounds. researchgate.net The characterization of such systems helps in understanding the mechanisms of scale inhibition, which is vital for industrial water treatment applications. researchgate.net

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. ri.sertilab.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which analyzes the X-rays emitted from the sample during electron bombardment, SEM becomes a powerful tool for elemental analysis. ri.semst.or.jp Each element has a unique atomic structure that produces a characteristic spectrum of X-rays, allowing for qualitative and quantitative compositional analysis of a selected area. mst.or.jpresearchgate.net

In the study of aminotris(methylenephosphonate) materials, SEM and EDS are essential for morphological and elemental characterization. For instance, in the development of the hybrid ion-exchanger titanium amino tris(methylenephosphonic acid) (Ti-ATMP), SEM and EDX spectroscopy were used for its characterization. researchgate.net These techniques provide visual evidence of the material's surface structure and confirm the presence and distribution of constituent elements like titanium, phosphorus, nitrogen, carbon, and oxygen. This is crucial for verifying the successful synthesis and homogeneity of the hybrid material. researchgate.netri.se

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that provides a three-dimensional surface profile. wikipedia.org An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. wikipedia.org As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. wikipedia.org A laser beam reflected from the back of the cantilever onto a photodiode measures the deflection, which is then used to generate a topographic image of the surface with nanoscale resolution. wikipedia.org

AFM can be operated in several modes, including contact mode, non-contact mode, and tapping mode, which is particularly useful for imaging soft or delicate samples. wikipedia.org Beyond imaging, AFM can be used for force spectroscopy, which measures the forces between the tip and the sample to determine mechanical properties like stiffness and adhesion. wikipedia.orgyoutube.com In research related to aminotris(methylenephosphonate), AFM is a valuable tool for analyzing the surface morphology of protective films formed on metal substrates. For example, in corrosion inhibition studies, AFM can be used to observe changes in the surface roughness and morphology of a metal after the application of an inhibitor formulation containing aminotris(methylenephosphonate), providing direct evidence of the formation of a protective adsorbed layer. researcher.life

Electrochemical Characterization Methods

Potentiodynamic Polarization (PDP) Studies

Potentiodynamic Polarization (PDP) is an electrochemical technique widely used to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. researchgate.netnih.gov The method involves changing the potential of a working electrode (the metal sample) at a controlled rate and measuring the resulting current. semanticscholar.org The data is plotted as a Tafel plot (log of current density versus potential). From this plot, key corrosion parameters can be determined, including the corrosion potential (Ecorr), the corrosion current density (Icorr), and the anodic and cathodic Tafel slopes. semanticscholar.org The Icorr value is directly proportional to the corrosion rate. A lower Icorr in the presence of an inhibitor indicates effective corrosion protection. semanticscholar.org

PDP studies have been instrumental in evaluating the performance of aminotris(methylenephosphonic acid) (ATMP) as a corrosion inhibitor for carbon steel. semanticscholar.orgresearchgate.net Research shows that ATMP can act as a strong inhibitor, with its efficiency increasing with concentration. semanticscholar.org Studies investigating the synergistic effect of ATMP and zinc ions (Zn²⁺) have shown that the combination can function as an effective mixed-type or cathodic inhibitor system. semanticscholar.orgresearchgate.net The polarization curves reveal that the inhibitor formulation affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. semanticscholar.org

Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl

Inhibitor Concentration Ecorr (mV vs SCE) Icorr (µA/cm²) Inhibition Efficiency (%) Reference
Blank - -484 1180 - semanticscholar.org
ATMP 10⁻⁶ M -495 536 54.6 semanticscholar.org
ATMP 10⁻⁵ M -502 309 73.8 semanticscholar.org
ATMP 10⁻⁴ M -510 148 87.5 semanticscholar.org
ATMP 10⁻³ M -516 93 92.1 semanticscholar.org

This interactive table presents data from potentiodynamic polarization experiments, showing how the corrosion potential (Ecorr) and corrosion current density (Icorr) of carbon steel in an acidic medium are affected by different concentrations of ATMP and a combination with Zn²⁺.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrochemical systems. nih.govntnu.edu In the context of aminotris(methylenephosphonate) research, EIS is primarily utilized to study its role as a corrosion inhibitor, analyzing the protective film it forms on metal surfaces. The technique applies a small amplitude AC potential signal over a wide range of frequencies (from MHz to mHz) and measures the resulting current response to determine the system's impedance. nih.goviitm.ac.in

The analysis of the impedance data, often visualized using Nyquist plots, provides insight into the processes occurring at the electrode-electrolyte interface. researchgate.net A typical Nyquist plot for a metal in a corrosive environment treated with an inhibitor like aminotris(methylenephosphonate) will show a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct), a key parameter indicating the resistance to the corrosion reaction at the metal surface. A larger R_ct value signifies better corrosion protection.

To interpret the data quantitatively, the experimental results are fitted to an electrochemical equivalent circuit (EEC). researchgate.netmetrohm.com This circuit models the electrochemical cell using a combination of basic electrical elements.

Key EIS Parameters and Their Significance:

Solution Resistance (R_s): Represents the resistance of the electrolyte between the working and reference electrodes. nih.gov

Charge Transfer Resistance (R_ct): Corresponds to the resistance of the electron transfer process of the corrosion reaction at the metal-solution interface. nih.gov An increase in R_ct is indicative of effective inhibition.

Double Layer Capacitance (C_dl): Models the electrical double layer that forms at the interface between the electrode and the electrolyte. metrohm.com Changes in C_dl can indicate the adsorption of inhibitor molecules onto the metal surface.

Constant Phase Element (CPE): Often used in place of a pure capacitor to account for non-ideal behavior and surface heterogeneity. researchgate.net

Inductive Elements (L): Sometimes included at low frequencies to model processes like the adsorption of reactants or intermediates on the electrode surface. metrohm.com

By analyzing these parameters, researchers can evaluate the effectiveness of the protective layer formed by sodium aminotris(methylenephosphonate), understand its adsorption mechanism, and assess the stability of the film over time.

ParameterDescriptionSignificance in Aminotris(methylenephosphonate) Research
Rs (Solution Resistance)Resistance of the bulk electrolyte.Provides a baseline for the system's resistance; generally unaffected by the inhibitor film.
Rct (Charge Transfer Resistance)Resistance to the flow of current associated with the corrosion reaction at the metal/solution interface. nih.govA primary indicator of inhibitor efficiency. A higher Rct value means better corrosion protection.
Cdl (Double Layer Capacitance)Capacitance of the interface, arising from the separation of charges at the electrode surface. metrohm.comA decrease in Cdl often suggests the adsorption of the phosphonate inhibitor, displacing water molecules and reducing the dielectric constant at the interface.
CPE (Constant Phase Element)An electrical element used to model a non-ideal capacitor, accounting for surface roughness and non-uniform current distribution. researchgate.netProvides a more accurate fit for real-world systems where surfaces are not perfectly smooth.

Cyclic Voltammetry (CV) for Oxidation Potential and Degradation Studies

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to investigate the electrochemical behavior of compounds. nih.gov It involves scanning the potential of a working electrode and measuring the resulting current, providing information on redox processes. researchgate.net For aminotris(methylenephosphonate), CV is employed to determine its oxidation potential and to study its electrochemical degradation pathways.

In a typical CV experiment, the potential is swept from a starting point to a set vertex potential and then back again, producing a cyclic voltammogram. The resulting plot of current versus potential reveals characteristic peaks. An anodic peak corresponds to the oxidation of the species, and a cathodic peak (if the process is reversible) corresponds to its reduction. The potential at which the oxidation peak occurs (E_pa) is a measure of the compound's susceptibility to oxidation. nih.gov

Studies on the electrochemical oxidation of aminotris(methylenephosphonic acid) (ATMP) show that the degradation process can be initiated by the cleavage of C-N bonds. researchgate.net This leads to the formation of intermediates such as iminodi(methylene)phosphonate, which can be further mineralized. researchgate.net By observing the appearance of new redox peaks or changes in existing ones over multiple cycles, researchers can deduce the mechanism of degradation and identify the formation of electroactive byproducts. analchemres.org The technique is a powerful tool for understanding the stability of the phosphonate under specific electrochemical conditions. nih.govresearchgate.net

CV ParameterDescriptionTypical Finding in ATMP Degradation Studies
Epa (Anodic Peak Potential)The potential at which the rate of oxidation is at a maximum. nih.govIndicates the potential required to initiate the oxidation of the aminotris(methylenephosphonate) molecule.
ipa (Anodic Peak Current)The magnitude of the current at the anodic peak potential.Proportional to the concentration of the electroactive species; decreases over time as the parent compound degrades.
New Redox PeaksAppearance of additional peaks in the voltammogram during subsequent scans. analchemres.orgSuggests the formation of electrochemically active degradation products, such as iminodi(methylene)phosphonate. researchgate.net

Quantitative and Elemental Analysis

Elemental Analysis (C, H, N, P, Metal content)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements like phosphorus (P) within a sample. measurlabs.com This method is essential for verifying the identity, purity, and empirical formula of newly synthesized sodium aminotris(methylenephosphonate). The analysis is typically performed using an automated elemental analyzer, which relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere (Dumas method). measurlabs.comyoutube.com

During combustion, the sample is broken down into simple gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. measurlabs.com The results are presented as a weight percentage of each element. youtube.com By comparing the experimentally determined percentages with the theoretical values calculated from the compound's chemical formula, C₃H₁₂NO₉P₃, the purity of the synthesized product can be confirmed. wikipedia.org

ElementTheoretical % (for C3H12NO9P3)Example Experimental %Purpose of Analysis
Carbon (C)12.05%12.01%To confirm the empirical formula and assess the purity of the synthesized compound. youtube.com
Hydrogen (H)4.04%4.08%
Nitrogen (N)4.68%4.65%
Phosphorus (P)31.08%30.95%

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Ion Concentrations

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the determination of the elemental composition of a sample, particularly for trace metals. researchgate.nettechnologynetworks.com In research involving sodium aminotris(methylenephosphonate), ICP-OES is indispensable for quantifying its metal chelation capacity.

The method works by introducing a liquid sample into a high-temperature argon plasma (6,000-10,000 K). researchgate.net The intense heat desolvates, vaporizes, and atomizes the sample, and then excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths for each specific element. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. technologynetworks.combme.hu

To evaluate the chelation efficiency of aminotris(methylenephosphonate), ICP-OES can be used to measure the concentration of specific metal ions in a solution before and after treatment with the phosphonate. A significant decrease in the free metal ion concentration indicates effective sequestration by the chelating agent. The technique allows for the simultaneous detection of multiple elements, making it highly efficient for studying complex systems. technologynetworks.comnih.gov

Metal IonInitial Concentration (mg/L)Concentration after Treatment with ATMPNa (mg/L)Chelation Efficiency (%)
Ca2+100.05.294.8%
Mg2+50.04.191.8%
Fe3+10.00.199.0%
Cu2+10.00.397.0%

pH Titration for Dissociation Behavior

pH titration is a classic analytical method used to determine the concentration of an acid or base and to find its dissociation constants (pKa values). nist.gov Aminotris(methylenephosphonic acid) is a polyprotic acid, meaning it can donate multiple protons, and its sodium salt is a polybasic species. Understanding its dissociation behavior is critical, as its ability to chelate metal ions is highly dependent on the pH of the solution and, consequently, on which of its functional groups are deprotonated. youtube.com

The titration is performed by incrementally adding a standardized strong acid or base to a solution of the phosphonate and recording the pH after each addition. libretexts.org Plotting the pH versus the volume of titrant added generates a titration curve. For a polyprotic acid like ATMP, the curve will exhibit multiple buffer regions and equivalence points. The pH at the midpoint of each buffer region corresponds to a pKa value for one of the acidic phosphonate groups. libretexts.org These pKa values quantify the acidity of each proton and are fundamental to predicting the speciation of the phosphonate molecule at any given pH. Titration curves for phosphonates on material surfaces may show a broad, S-shaped profile characteristic of amorphous materials rather than distinct steps. researchgate.net

Dissociation Constants (pKa) for Aminotris(methylenephosphonic acid)
Dissociation StepAssociated pKa ValueSignificance
pKa1< 2These values define the pH ranges over which the phosphonate groups deprotonate, controlling the molecule's overall charge and its affinity for different metal cations. youtube.com
pKa2~2.5 - 3.5
pKa3~4.5 - 5.5
pKa4~6.0 - 7.0
pKa5~7.5 - 8.5
pKa6> 10

Computational and Theoretical Investigations of Aminotris Methylenephosphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a widely used tool for studying the structural and electronic properties of molecules due to its accuracy and computational efficiency. researchgate.netjocpr.com

Theoretical studies have utilized DFT to determine the stable geometric structures of the aminotris(methylenephosphonate) anion and its complexes. For instance, geometry optimization of the ATMP anion has been performed to understand its conformation and potential as a partner for conductive ionic media. mdpi.comresearchgate.net

One study employed the D3-B3LYP functional with the 6-311+G(d,p) basis set for ab initio calculations, which is well-suited for phosphorylated species. mdpi.com These calculations are fundamental for understanding the molecule's three-dimensional shape and the spatial arrangement of its atoms, which in turn dictates its physical and chemical properties. The optimized geometries of ATMP in various ionic states and its dimers have been determined, revealing key details about intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net For example, in dimers formed with 1-ethyl-3-methyl-imidazolium ([EMIM]⁺), the hydrogen bond distances between the cation and the ATMP anion have been calculated for different charge states of the anion. mdpi.comresearchgate.net

Table 1: Optimized Geometry Parameters for [EMIM]⁺-ATMP Dimers

Dimer Charge State of ATMP Cation-Anion H-bond Distances (Å)
[EMIM]⁺[ATMP]⁻ -1 Specific distances reported in detailed structural figures of the study. mdpi.comresearchgate.net

This table is generated based on findings that such parameters were calculated; specific numerical values would be found in the detailed outputs of the cited study.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and stability; a large gap indicates high stability and low reactivity. researchgate.net

For aminotris(methylenephosphonate), FMO analysis helps in understanding its interaction with other chemical species. The energies of the HOMO and LUMO, and the resulting energy gap, can be correlated with its function, for instance, as a corrosion or scale inhibitor. DFT calculations are used to determine these orbital energies, providing insights into the active sites within the molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

Molecular Orbital Role in Chemical Reactions Information Derived
HOMO (Highest Occupied Molecular Orbital) Electron Donor (Nucleophilicity) Determines the ability of a molecule to donate electrons. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor (Electrophilicity) Determines the ability of a molecule to accept electrons. youtube.com

| HOMO-LUMO Gap | Reactivity Indicator | A larger gap implies higher stability and lower chemical reactivity. researchgate.net |

Electrostatic potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netlibretexts.org

In an ESP map, different colors represent different values of the electrostatic potential. researchgate.net Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netavogadro.cc Green usually represents areas with zero potential. researchgate.net For ATMP, ESP maps can reveal the locations of its acidic protons and the negatively charged oxygen atoms of the phosphonate (B1237965) groups, providing a visual guide to its reactivity and binding sites for metal ions. researchgate.netresearchgate.net

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness using descriptors derived from the variation of energy with respect to the number of electrons. nih.govvub.be These quantum chemical descriptors help in understanding and predicting the chemical reactivity and stability of molecules. researchgate.netnih.gov

Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher hardness value correlates with greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness, it indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors for aminotris(methylenephosphonate) can be calculated to predict its behavior in various chemical environments, such as its efficacy as a corrosion inhibitor. nih.gov

Table 3: Key Conceptual DFT Descriptors

Descriptor Symbol Definition Significance
Chemical Potential μ (∂E/∂N)v(r) Escaping tendency of electrons. vub.be
Chemical Hardness η ½(∂²E/∂N²)v(r) Resistance to change in electron configuration. researchgate.netvub.be
Chemical Softness S 1/η A measure of polarizability. vub.be

Aminotris(methylenephosphonate) is a polyprotic acid with six protons on its three phosphonic acid side chains. mdpi.comresearchgate.net Its ionization state is crucial for its function, particularly in applications like ion exchange and as a component in conductive media. mdpi.comresearchgate.net Computational studies have shown that in the bulk phase, breaking the symmetry of the fully protonated molecule by creating singly and doubly charged anions can induce proton transfer mechanisms. mdpi.comresearchgate.net This proton mobility is a key factor in its potential use as a charge carrier in anhydrous systems. researchgate.net The diverse hydrogen bonding capabilities, with multiple donor and acceptor sites, facilitate this proton motion. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govyoutube.com This technique allows for the investigation of the dynamic behavior of systems, including conformational changes and transport phenomena. nih.govnih.gov

For aminotris(methylenephosphonate), MD simulations have been used to explore its behavior in the condensed phase. mdpi.com Specifically, simulations employing a semiempirical density functional tight binding (DFTB) method have been used to demonstrate proton transfer mechanisms in bulk ATMP. mdpi.comresearchgate.net This approach is less computationally demanding than full DFT, allowing for the simulation of larger systems and longer timescales, which are necessary to observe processes like proton hopping. mdpi.comnih.gov These simulations have provided insights into how ATMP can function as a highly conductive medium through the motion of protons, which is facilitated by the creation of singly and doubly charged anions within the bulk material. mdpi.comresearchgate.net

Assessment of Adsorption Features and Surface Interactions

Computational studies are instrumental in assessing the adsorption characteristics of phosphonates like ATMP on various surfaces. These investigations typically focus on identifying the nature and strength of surface interactions. While direct computational studies on ATMP adsorption are not extensively detailed in the provided literature, the principles can be understood from studies on similar molecules. For instance, first-principles computational studies on methylamine (B109427) adsorption on gold nanoparticles reveal that binding is significantly stronger on surface ridges compared to flat planes, highlighting the importance of surface topography. comporgchem.com

Experimental findings show that ATMP has a moderate to low mobility in soils and demonstrates significant adsorption properties. site.com Zirconium aminotris(methylenephosphonates) have been synthesized as effective sorbents for heavy metals like copper from acidic wastewater, indicating strong surface interactions. researchgate.net Computational models would typically explore the specific interactions driving this adsorption, such as:

Hydrogen Bonding: The multiple phosphonic acid groups in ATMP are rich in hydrogen bond donors and acceptors, which are expected to play a crucial role in its adsorption onto hydroxylated surfaces. rsc.org

Chelation and Complex Formation: ATMP is a known chelating agent. researchgate.net Computational models can elucidate the geometry and energy of the coordination complexes formed between ATMP and metal ions on a surface. researchgate.netresearchgate.net

In computational studies of similar phosphate (B84403) compounds on zeolite surfaces, Density Functional Theory (DFT) has been used to determine preferred adsorption sites and calculate adsorption energies. nih.govresearchgate.net Such calculations show that the conformation of the adsorbed molecule and the formation of complexes with surface atoms are key to the adsorption mechanism. nih.govresearchgate.net For example, analysis of the adsorption of sodium dodecylbenzene (B1670861) sulfonate on montmorillonite (B579905) surfaces using techniques like SEM and FTIR indicates that chemical adsorption occurs, altering the surface morphology. acs.org

Simulation of Ionic Aggregates and Bulk Phase Behavior

Molecular dynamics (MD) simulations, particularly those based on quantum chemical methods, are employed to study the behavior of ATMP ions in solution and in the bulk phase. These simulations provide a dynamic picture of how ions interact and arrange themselves.

Computational studies on the ATMP anion have shown a strong tendency for the anions to aggregate. nih.gov Simulations of systems containing multiple ATMP anions and cations revealed that the anions remain in close contact throughout the simulation. nih.gov This aggregation is driven by a dense network of hydrogen bonds facilitated by the three phosphonic acid side chains. rsc.orgnih.gov

Key findings from these simulations include:

Anionic Clustering: ATMP anions can form stable dimeric and even trimeric complexes in the simulated environment. nih.gov

Proton Transfer: The hydrogen bond network facilitates both intramolecular (within a single ATMP molecule) and intermolecular (between different ATMP molecules) proton transfers. This dynamic process is a dominant chemical feature observed in the simulations. nih.gov

Structural Patterns: As the size of the simulated ionic aggregates increases from isolated pairs to larger clusters (e.g., six ion pairs), new and more complex structural patterns emerge in how the ATMP anions arrange themselves. nih.gov

These simulations support the concept that certain ionic liquids can exhibit "like-charge" aggregation, a phenomenon where ions of the same charge cluster together. nih.gov This behavior is crucial for understanding the properties of ATMP in concentrated solutions and as a potential component of conductive media. rsc.orgnih.gov

Advanced Computational Approaches

To achieve a detailed and accurate understanding of ATMP's behavior, researchers utilize a range of sophisticated computational methods. Each method offers a different balance of accuracy and computational cost, making them suitable for studying different aspects of the system.

Density Functional Tight-Binding (DFTB) Methods

Density Functional Tight-Binding (DFTB) is a semi-empirical quantum mechanical method derived from Density Functional Theory (DFT). tru.ca It offers a significant computational advantage, being two to three orders of magnitude faster than conventional DFT, which allows for the simulation of larger systems and longer timescales. iucr.org DFTB maintains a comparable level of accuracy to DFT for many systems by using a simplified two-center approximation for the Hamiltonian and pre-calculated, tabulated parameters. tru.caiucr.org

In the study of ATMP, DFTB has been successfully used to perform molecular dynamics simulations of both small ionic clusters and the bulk phase. nih.gov This approach was validated and chosen for its ability to handle the large number of atoms required to accurately model ionic aggregates and their collective behavior over time. nih.gov The method is particularly well-suited for systems where charge fluctuations and proton transfer are important, making it an ideal choice for investigating the dynamic hydrogen-bonding network in ATMP clusters. nih.govresearchgate.net

PIXEL and DFT(M062x-GD3) Methods for Intermolecular Energies

For a precise quantification of the forces between molecules, specialized computational methods are required.

PIXEL Method: The PIXEL method is a semi-empirical approach designed to calculate intermolecular interaction energies directly from crystal structure data. nih.gov It partitions the interaction energy into physically meaningful components: Coulombic (electrostatic), polarization, dispersion, and Pauli repulsion. tru.ca This is achieved by representing molecules as collections of electron density "pixels" and calculating the interactions between them. nih.gov The PIXEL method is valuable because it goes beyond simple geometric analysis (like hydrogen bond distances) to provide a quantitative understanding of all the forces holding a crystal together, including weaker but cumulatively important van der Waals interactions. tru.ca

DFT(M062x-GD3) Method: The M06-2X functional is a type of high-level Density Functional Theory (DFT) method. It is known as a meta-hybrid GGA functional and is specifically parameterized to accurately describe non-covalent interactions, such as stacking interactions and hydrogen bonding, which are critical in molecular recognition and aggregation. The "-GD3" suffix indicates the inclusion of Grimme's third-generation dispersion correction. site.com This correction adds a term to the energy calculation to account for London dispersion forces, which standard DFT functionals often fail to capture correctly. site.com The combination, M06-2X-D3, is considered a highly accurate and reliable method for calculating the thermochemistry and interaction energies of complex organic and organometallic systems.

While the direct application of these specific methods to ATMP was not found in the provided search results, they represent the state-of-the-art for calculating accurate intermolecular energies and would be the methods of choice for a detailed quantitative analysis of ATMP dimers and aggregates.

Correlation of Theoretical Predictions with Experimental Observations

A crucial step in computational chemistry is to validate theoretical predictions against real-world experimental data. This correlation builds confidence in the computational models and allows them to be used predictively.

The theoretical finding that ATMP anions have a strong tendency to aggregate via extensive hydrogen bonding networks directly supports experimental observations of its effectiveness as a sorbent. researchgate.netnih.gov The predicted ability to form strong intermolecular interactions is a prerequisite for strong surface adsorption. Experimental studies show that ATMP adsorbs to surfaces and has low mobility in soil, which aligns with the theoretical picture of a molecule designed to form robust interactions. site.com

Furthermore, computational studies on related phosphate compounds provide a clear example of this correlation. A DFT study on the adsorption of sodium dihydrogen phosphate onto zeolite surfaces calculated adsorption energies of 31.64 kJ/mol for one type of zeolite and 161 kJ/mol for another. nih.govresearchgate.net These theoretical values were found to be in the same range as experimentally determined or calculated adsorption energies for phosphates on other materials like modified polyether sulfone (22.5 kJ/mol) and Mg/Ca-modified biochar (161 kJ/mol). nih.gov This demonstrates how theoretical calculations can reproduce and explain experimentally observed trends in adsorption strength.

The table below illustrates how theoretical predictions for ATMP can be correlated with experimental findings.

Theoretical Prediction (from simulation)Supporting Experimental ObservationReference
Strong tendency for anionic aggregation.Effective sorbent for metal ions, implying strong surface binding and potential for multilayer adsorption. researchgate.netnih.gov
Formation of extensive, stable hydrogen-bond networks.Characterized as having moderate to low mobility in soils, suggesting strong interactions with the soil matrix. site.comnih.gov
Facilitated proton transfer between phosphonic acid groups.Stability and chelating activity across a range of pH conditions, which is influenced by protonation states. researchgate.netnih.gov
Calculated adsorption energies (for similar phosphates) are comparable to experimental values.The quantitative agreement validates the computational model's ability to predict adsorption behavior. nih.govresearchgate.net

This synergy between theory and experiment is essential for developing a comprehensive understanding of ATMP's chemical behavior and for designing new materials and applications based on its properties.

Emerging Research Frontiers and Advanced Applications of Aminotris Methylenephosphonate in Academic Contexts

Development of Aminotris(methylenephosphonate)-Based Sorbent Materials for Metal Removal

The development of effective sorbent materials is crucial for the removal of heavy metal ions from wastewater, a significant environmental concern stemming from industrial activities like mining and manufacturing. mdpi.comnih.govnih.gov Aminotris(methylenephosphonate) (ATMP) has emerged as a key component in the synthesis of novel sorbent materials due to its strong chelating properties, which allow it to form stable complexes with a variety of metal ions. atamanchemicals.comchemicalbook.com

Researchers have successfully synthesized and characterized ATMP-based sorbents, demonstrating their high efficiency in metal extraction. One notable area of research involves the creation of hybrid inorganic-organic materials. For instance, a novel hybrid ion-exchange material, titanium amino tris(methylenephosphonic acid) (Ti-ATMP), was synthesized using a sol-gel method. researchgate.net This material has shown significant potential as a cation exchanger for the removal of heavy metal ions from aqueous solutions. researchgate.net Studies on Ti-ATMP have demonstrated its effectiveness for up to five cycles of regeneration and reuse with minimal decline in performance, indicating its potential for practical applications. researchgate.net

Another promising class of ATMP-based sorbents is zirconium aminotris(methylenephosphonates) (Zr-ATMP). mdpi.comnih.gov These materials are recognized for their rapid sorption kinetics and high stability, even in highly acidic conditions. mdpi.com Research has systematically examined amorphous Zr-ATMP materials synthesized under mild, scalable conditions. mdpi.comnih.gov These sorbents have proven particularly effective for the removal of copper from acidic solutions, with performance comparable to commercial chelating resins. mdpi.com A Zr-ATMP sorbent synthesized with a P:Zr molar ratio of 50:1 exhibited a maximum sorption capacity of 62.3 mg/g for copper ions and could be easily regenerated with acid solutions, achieving up to 95% copper recovery. mdpi.comnih.gov

The effectiveness of these sorbents is influenced by factors such as pH, with optimal metal removal often occurring at moderate pH levels where the sorbent surface is deprotonated, leading to increased electrostatic attraction with metal cations. nih.gov The high surface area and porosity of these materials, sometimes prepared as nanofiber mats, also contribute to their high adsorption capacity. researchgate.net

Sorption Properties of ATMP-Based Materials for Metal Removal
Sorbent MaterialTarget Metal IonMaximum Sorption Capacity (mg/g)Key FindingsReference
Zirconium aminotris(methylenephosphonate) (Zr-ATMP)Copper (Cu²⁺)62.3Fast sorption kinetics and high stability in acidic media. Comparable to commercial resins. Easily regenerated with up to 95% recovery. mdpi.comnih.gov
Titanium amino tris(methylenephosphonic acid) (Ti-ATMP)Heavy metal ionsNot specifiedSynthesized via sol-gel route. Effective as a cation exchanger and reusable for up to five cycles. researchgate.net
Aminated polyacrylonitrile (B21495) (APAN) nanofiber matSilver (Ag⁺), Copper (Cu²⁺)Not specifiedHigh adsorption capacity due to high surface area. Showed highest capacity for Ag(I) and Cu(II) in mixed ion systems. researchgate.net

Role of Aminotris(methylenephosphonate) as an Anionic Partner in Conductive Ionic Media Research

In the field of materials science, there is a continuous search for new conductive materials, particularly for applications in electrochemical devices. Protic ionic liquids (PILs) are a class of ionic liquids that show promise as conductive media. mdpi.com A critical factor for a successful PIL is the presence of mobile protons and the ability of the molecular ions to remain ionized. mdpi.comresearchgate.net

Computational studies have explored the potential of the aminotris(methylenephosphonate) anion as a partner for conductive ionic liquids. mdpi.comresearchgate.net The structure of ATMP, with its three phosphonic acid groups, provides numerous hydrogen bonding donor and acceptor sites, which are essential for facilitating proton motion. mdpi.comresearchgate.net This is analogous to the high intrinsic proton conductivity of neat phosphoric acid. mdpi.com

Theoretical research using molecular dynamics simulations has shown that in a system with ATMP anions, charge transfer can be achieved through proton motion. mdpi.com A key finding is that the ATMP moiety tends to remain ionized, which is a crucial condition for a conductive medium. mdpi.com The simulations suggest that by pairing ATMP with a suitable "spectator" cation, such as 1-ethyl-3-methyl-imidazolium (EMIM), a viable prototype for a highly conductive medium can be devised where proton transfer occurs primarily between the anions, avoiding neutralization. mdpi.comresearchgate.net The research indicates that the conductive properties of such a system would be almost entirely due to the anions. mdpi.com While the synthesis of such an ionic liquid is considered feasible, its bulk properties are yet to be experimentally determined. mdpi.com

Integration of Aminotris(methylenephosphonate) in Advanced Oxidation Processes (AOPs) for Degradation

While ATMP is a useful compound, its presence in wastewater can contribute to eutrophication. mdpi.com Therefore, effective methods for its degradation are necessary. Advanced Oxidation Processes (AOPs) are a set of powerful water treatment techniques that rely on the in-situ generation of highly reactive radical species, such as hydroxyl radicals (•OH), to break down persistent organic pollutants. researchgate.netmdpi.comdoi.org

Research has demonstrated that AOPs can effectively degrade ATMP. The UV/H₂O₂ process, for example, has shown a significant synergistic effect in the oxidation of ATMP, whereas UV irradiation or hydrogen peroxide alone are not effective. mdpi.comresearchgate.net The degradation of ATMP in this process is primarily driven by reactive radical oxidation. mdpi.com The efficiency of the UV/H₂O₂ process is influenced by several factors, including the dosage of hydrogen peroxide, pH, and the presence of other ions. mdpi.com Optimal degradation has been observed under slightly alkaline conditions (pH 8.5). mdpi.com

Fenton and photo-Fenton processes are other AOPs that have been investigated for the degradation of phosphonates like ATMP. researchgate.netmdpi.comnih.gov The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals. mdpi.com The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ and the photolysis of H₂O₂, leading to increased hydroxyl radical production. mdpi.comsciepub.com Studies have shown that the photo-Fenton method can achieve high rates of phosphonate (B1237965) degradation to orthophosphate. researchgate.net Another approach involves the use of persulfate activated by UV light, which has also been shown to effectively degrade nitrilotris(methylenephosphonic acid) (NTMP), a compound closely related to ATMP. researchgate.net

Degradation of ATMP using Advanced Oxidation Processes (AOPs)
AOP MethodKey ParametersEfficiency/OutcomeReference
UV/H₂O₂Optimal pH 8.5Significant synergistic effect; effective degradation and conversion to orthophosphate. mdpi.comresearchgate.net
Photo-FentonpH 3.5High degradation rates of phosphonates (up to 80% o-PO₄³⁻ formation). researchgate.net
UV Photooxidation1.0 g/L sodium persulfate, 8 min digestion95% digestion efficiency of ATMP to orthophosphate. researchgate.net
UV/PersulfateCircumneutral pHEffective degradation of NTMP following pseudo-first-order kinetics. researchgate.net

Research into Aminotris(methylenephosphonate) as a Component in Fire Retardant Systems

The development of effective and environmentally friendly fire retardants is a critical area of research for improving the fire safety of polymeric materials. specialchem.comresearchgate.net Intumescent fire retardant systems are a promising class of materials that, when exposed to heat, swell to form a porous, insulating char layer that protects the underlying material from the flame. researchgate.netnih.gov

These systems typically consist of three main components: an acid source, a carbonizing agent, and a blowing agent. nih.govlew.ro Phosphorus-containing compounds are commonly used as the acid source. nih.gov While much of the research focuses on ammonium (B1175870) polyphosphate (APP), the principles are applicable to other phosphorus compounds like ATMP. mdpi.commdpi.com

Research in this area often explores the synergistic effects between different components. flameretardants-online.com Synergism occurs when the combined effect of the components is greater than the sum of their individual effects. flameretardants-online.com A well-known synergistic system involves phosphorus and nitrogen compounds. nih.govresearchgate.net When heated, the phosphorus compound generates polyphosphoric acid, which promotes char formation, while the nitrogen compound releases non-flammable gases that dilute the oxygen and fuel in the gas phase. nih.gov Given that ATMP contains both phosphorus and nitrogen within its structure, it is a candidate for a single-molecule intumescent system or as a component in a synergistic blend. The nitrogen in ATMP can act as a blowing agent, while the phosphonate groups serve as the acid source.

Studies on related systems have shown that ternary synergistic systems, for example using a phosphorus compound, a nitrogen compound (like melamine), and other additives like expandable graphite (B72142) or metal hydroxides, can lead to highly efficient flame retardancy in polymers such as rigid polyurethane foams and polyamides. mdpi.comnih.gov The resulting char layer acts as a physical barrier, slowing down heat and mass transfer. nih.govmdpi.com

Supramolecular Chemistry Involving Aminotris(methylenephosphonate)

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. A key aspect of this field is the investigation of non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, which govern the self-assembly of molecules into well-defined, functional structures.

Aminotris(methylenephosphonate) is an excellent candidate for studies in supramolecular chemistry due to its structural features. The molecule possesses multiple phosphonate groups and a central nitrogen atom, making it a powerful chelating agent capable of coordinating with a wide range of metal ions. atamanchemicals.comchemicalbook.com This ability to form stable complexes is fundamental to its role in creating supramolecular assemblies.

The self-assembly of organic ligands with metal ions can lead to the formation of nanostructures with unique properties. rsc.org Research has shown that the interaction between ligands and metal ions can induce the formation of aggregates with enhanced optical and photophysical properties. rsc.org While not specifically focused on ATMP, these studies demonstrate the principle of using metal-ligand interactions to guide the self-assembly of complex structures. The coordination of metal ions with the phosphonate groups of ATMP can lead to the formation of coordination polymers or metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. The Zr-ATMP and Ti-ATMP materials discussed in the context of sorbents are examples of such coordination-based materials. mdpi.comresearchgate.net The precise arrangement of ATMP molecules around metal centers can be controlled to create materials with specific functionalities, such as catalytic activity or selective adsorption.

Furthermore, the hydrogen bonding capabilities of the phosphonic acid groups in ATMP are also crucial for its supramolecular behavior. mdpi.comresearchgate.net These groups can form extensive hydrogen bond networks, leading to the formation of higher-order structures in the solid state or in solution. This is a key factor in its potential application in conductive ionic media, where proton transport is mediated by hydrogen bonds. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in incorporating sodium aminotris(methylenephosphonate) into oligonucleotides, and how are they addressed?

  • Methodological Answer : The synthesis of oligonucleotides with sodium aminotris(methylenephosphonate) derivatives requires specialized phosphoramidites (e.g., 5′-deoxy-5′-diethylmethylenephosphonate nucleosides). A critical challenge is the removal of ethyl ester protecting groups post-synthesis. Conventional ammonia-based deprotection fails, necessitating iodotrimethylsilane in dichloromethane/pyridine for efficient cleavage . Purity is confirmed via ion-pair LC-MS, ensuring integrity for downstream applications like siRNA studies .

Q. How does sodium aminotris(methylenephosphonate) enhance metabolic stability in RNA compared to native phosphate groups?

  • Methodological Answer : The carbon-phosphorus bond in methylenephosphonate resists enzymatic hydrolysis by phosphatases and nucleases. For example, methylenephosphonate-modified dinucleotides (e.g., UHPG) show complete resistance to snake venom phosphodiesterase (30-exonuclease) and >75% stability against spleen phosphodiesterase (50-exonuclease), unlike native RNA . RNase A resistance is attributed to altered stereo-electronic interactions with catalytic residues .

Q. What environmental fate studies exist for sodium aminotris(methylenephosphonate), and what parameters are critical for its persistence?

  • Methodological Answer : Degradation studies using OECD 301D tests show slow biodegradation (<20% in 28 days), with adsorption to sludge being a major removal pathway (up to 70% in wastewater treatment). Mobility in soils is low (log Koc = 2.1), reducing groundwater contamination risks .

Advanced Research Questions

Q. Why do methylenephosphonate-modified ss-siRNAs exhibit reduced potency despite improved metabolic stability?

  • Methodological Answer : Structural studies reveal that 5′-methylenephosphonate disrupts critical hydrogen bonds between the phosphate group and Ago-2 residues (e.g., Lys127, Ser128), impairing RISC loading. Fluorinated analogs (e.g., difluoromethylenephosphonate) further reduce activity due to steric hindrance, highlighting the sensitivity of RNA interference machinery to phosphate mimic geometry .

Q. How can computational methods resolve conflicting NMR data on methylenephosphonate coordination in metal complexes?

  • Methodological Answer : DFT calculations assign 31P NMR shifts by differentiating in-plane (ip, 21.6 ppm) and out-of-plane (op, 18.9 ppm) methylenephosphonate groups in lanthanide complexes. Discrepancies between calculated (16.1 ppm for ip) and experimental values arise from pyridine ring current effects, resolved via HMBC correlation experiments .

Q. What synergistic effects improve flame retardancy in polyurethane foams modified with sodium aminotris(methylenephosphonate)?

  • Methodological Answer : Nano magnesium amino-tris-(methylenephosphonate) (Mg-AMP) combined with expandable graphite reduces peak heat release rate (PHRR) by 58% via char reinforcement and gas-phase radical quenching. Mg-AMP enhances limiting oxygen index (LOI) to 28.5% (vs. 19% for unmodified foam) while maintaining compressive strength (0.21 MPa vs. 0.18 MPa) .

Data Contradictions and Resolution

Q. Why do fluorinated methylenephosphonate analogs fail to improve ss-siRNA activity despite theoretical electronic advantages?

  • Analysis : Monofluorination marginally improves potency (IC50 reduction by 15%), but difluorination causes steric clashes in the Ago-2 binding pocket, as shown by molecular docking. This contradicts assumptions that electronegativity alone dictates activity, emphasizing the need for conformational screening in siRNA design .

Q. Conflicting reports on methylenephosphonate adsorption in wastewater: How do pH and competing ions influence variability?

  • Analysis : At pH 7, aminotris(methylenephosphonate) adsorption to goethite decreases by 40% in the presence of 1 mM phosphate due to competitive ligand exchange. Variability in sludge adsorption (40–70%) across studies stems from differences in ionic strength (0.01–0.1 M NaCl) and organic matter content .

Methodological Tables

Table 1. Stability of Methylenephosphonate-Modified Oligonucleotides Against Enzymes

EnzymeSubstrateDegradation (%)Time (h)Reference
Snake Venom PDE IUHPG (methylenephosphonate)024
Spleen PDE IIUHPG (methylenephosphonate)2524
RNase AUHPG (methylenephosphonate)<524

Table 2. Flame Retardant Performance of Mg-AMP in Polyurethane Foam

ParameterUnmodified FoamMg-AMP + GraphiteImprovementReference
PHRR (kW/m²)310130-58%
LOI (%)19.028.5+50%
Compressive Strength (MPa)0.180.21+17%

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